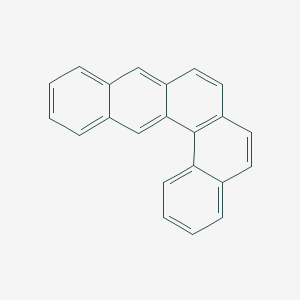

Dibenzo(b,g)phenanthrene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphtho[1,2-a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-7-18-14-21-19(13-17(18)6-1)12-11-16-10-9-15-5-3-4-8-20(15)22(16)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJMQPPSPOBCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=CC5=CC=CC=C5C=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173148 | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195-06-2 | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000195062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo(b,g)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZO(B,G)PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RJ4873GFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Dibenzo B,g Phenanthrene and Its Structural Analogs

Established and Emerging Synthetic Routes to the Dibenzo(b,g)phenanthrene Framework

The construction of the this compound skeleton can be achieved through several synthetic strategies, each with its own advantages and limitations. These methods often involve the formation of the central phenanthrene (B1679779) core as a key step.

Mechanistic Investigations of Cyclization Reactions

Classical methods for phenanthrene synthesis, such as the Haworth and Bardhan-Sengupta syntheses, rely on intramolecular cyclization reactions. The Haworth synthesis typically involves the Friedel-Crafts acylation of a naphthalene (B1677914) derivative with succinic anhydride, followed by a series of reduction and cyclization steps. The final cyclization to form the third aromatic ring can sometimes lead to isomeric mixtures, a drawback of this method.

The Bardhan-Sengupta synthesis offers a more regiospecific approach. This method involves the construction of a cyclohexanol-fused aromatic system, which is then subjected to cyclization using a dehydrating agent like phosphorus pentoxide, followed by aromatization with selenium. This method avoids the formation of isomers often seen in Friedel-Crafts alkylation-based cyclizations.

A well-established cyclization for forming the phenanthrene core is the Pschorr cyclization. This reaction proceeds through the intramolecular substitution of an aromatic compound via an aryldiazonium salt intermediate, typically catalyzed by copper. The mechanism involves the generation of an aryl radical which then undergoes ring closure to form the tricyclic phenanthrene system. wikipedia.org

Photochemical Cyclodehydrogenation Approaches

Photochemical methods, particularly the cyclodehydrogenation of stilbene-type precursors, offer a powerful and often high-yielding route to phenanthrenes. This reaction, a type of pericyclic reaction, involves the irradiation of a 1,2-diarylethene. The mechanism proceeds through a 6π-electrocyclization to form a dihydrophenanthrene intermediate, which is then oxidized to the aromatic phenanthrene. rsc.orgnih.gov This oxidation can be effected by an external oxidizing agent or, in some cases, by air. The regioselectivity of the cyclization is dependent on the substitution pattern of the starting diarylethene. This approach has been utilized for the synthesis of various functionalized phenanthrenes. rsc.orgnih.gov

Recent advancements in this area include the use of visible light and photoredox catalysis to promote these cyclizations under milder conditions.

Metal-Catalyzed Cross-Coupling and Annulation Protocols

Modern synthetic organic chemistry has heavily relied on transition metal catalysis for the efficient construction of complex molecules. Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for the synthesis of phenanthrene and its derivatives.

Palladium-catalyzed reactions offer a broad scope for the synthesis of phenanthrenes, often proceeding with high efficiency and functional group tolerance. nih.govbeilstein-journals.org One notable strategy involves a domino one-pot reaction utilizing aryl iodides, ortho-bromobenzoyl chlorides, and norbornadiene, catalyzed by a palladium complex. This transformation proceeds through a cascade of ortho-C–H activation, decarbonylation, and a retro-Diels–Alder reaction. nih.govbeilstein-journals.org

Another powerful palladium-catalyzed approach is the intramolecular Heck reaction. This method has been developed for the synthesis of 9,10-dihydrophenanthrenes, which can be subsequently aromatized to phenanthrenes. espublisher.com Palladium(II)-catalyzed tandem reactions involving γ-C(sp²)-H arylation, cyclization, and migration have also been reported for the efficient one-pot synthesis of a wide range of symmetric and unsymmetric phenanthrenes. nih.gov

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of biaryl systems, which can be key precursors for phenanthrene synthesis. youtube.comresearchgate.netmdpi.commdpi.comrsc.orgresearchgate.netnih.gov By coupling an appropriately substituted boronic acid or ester with an aryl halide, complex biaryl structures can be assembled, which can then be subjected to intramolecular cyclization to form the phenanthrene core. This strategy allows for a modular and convergent approach to substituted phenanthrenes.

While the Friedländer annulation is a classical method for the synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an α-methylene group, its direct application to the synthesis of the all-carbon this compound framework is not typical. wikipedia.orgorganic-chemistry.org However, variations and related condensation strategies can be envisioned for the construction of nitrogen-containing analogues or as part of a multi-step sequence towards the target carbocyclic system.

Regioselective Functionalization and Derivatization of this compound

The regioselective functionalization of the this compound core is crucial for tuning its electronic and physical properties and for the synthesis of more complex derivatives. While specific studies on the regioselective functionalization of this compound are limited, strategies developed for the broader class of phenanthrenes can provide valuable insights.

Directed ortho-metalation (DoM) coupled with palladium-catalyzed cross-coupling reactions has proven to be a powerful strategy for the regiospecific synthesis and functionalization of phenanthrols and phenanthrenes. researchgate.net This approach allows for the introduction of substituents at specific positions on the phenanthrene nucleus with high control.

Furthermore, the regioselectivity of electrophilic substitution reactions on the phenanthrene core is influenced by the electronic properties of the existing substituents and the inherent reactivity of the different positions of the polycyclic aromatic system. Computational studies can aid in predicting the most reactive sites for electrophilic attack.

For instance, the functionalization of benzo[b]thiophenes, which share some structural similarities with the benzophenanthrene system, has been achieved with complete regioselectivity at the C3 position via palladium-catalyzed C-H arylation. nih.govsemanticscholar.org This suggests that C-H activation strategies could be a promising avenue for the selective functionalization of the this compound framework.

Interactive Table of Synthetic Methodologies:

| Synthetic Methodology | Key Features | Starting Materials (General) |

|---|---|---|

| Haworth Synthesis | Friedel-Crafts acylation and cyclization | Naphthalene derivatives, succinic anhydride |

| Bardhan-Sengupta Synthesis | Regiospecific cyclization of a cyclohexanol-fused aromatic system | Cyclohexanol-fused aromatic precursors |

| Pschorr Cyclization | Intramolecular radical cyclization of aryldiazonium salts | o-Aminodiarylethenes |

| Photochemical Cyclodehydrogenation | 6π-Electrocyclization of diarylethenes followed by oxidation | 1,2-Diarylethenes |

| Palladium-Catalyzed Domino Reaction | One-pot C-H activation, decarbonylation, retro-Diels-Alder | Aryl iodides, ortho-bromobenzoyl chlorides, norbornadiene |

| Intramolecular Heck Reaction | Palladium-catalyzed cyclization of vinyl arenes | Substituted vinyl arenes |

| Suzuki-Miyaura Cross-Coupling | Formation of biaryl precursors for subsequent cyclization | Aryl boronic acids/esters, aryl halides |

Strategies for Site-Specific Substitution

Achieving site-specific substitution on the dibenzo[b,g]phenanthrene framework is a significant synthetic challenge. Due to the chemical inertness of the C-H bonds in aromatic systems, direct and regioselective functionalization of the parent hydrocarbon is often difficult. Consequently, the predominant strategy involves a "bottom-up" approach, where substituted precursors are used to construct the target molecule. This method allows for the precise placement of functional groups at desired positions.

An example of this approach is the synthesis of 3,4-dialkoxy-8,13-dihalo-dibenzo[c,g]phenanthrene derivatives. The synthesis begins with precursors that already contain the desired substituents, which are then carried through a series of reactions, such as demethylation followed by alkylation, to yield a specifically functionalized dibenzo[c,g]phenanthrene core. biomedres.us For instance, halogen atoms introduced at the 8 and 13 positions can serve as synthetic handles for further modifications via cross-coupling reactions, enabling the introduction of a wide variety of other functional groups. biomedres.usrsc.org

This precursor-based strategy offers a high degree of control over the final structure, which is crucial for tuning the molecule's electronic and photophysical properties. While direct C-H functionalization remains a desirable but challenging goal, building the aromatic system from specifically substituted smaller molecules is currently the most reliable method for achieving site-specific substitution in complex PAHs like dibenzo[b,g]phenanthrene.

Introduction of Modifying Groups for Property Tuning

The electronic and photophysical properties of dibenzo[b,g]phenanthrene can be finely tuned by the introduction of various modifying groups. The nature and position of these substituents can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the molecule's redox potentials.

Research on the closely related isomer, dibenzo[g,p]chrysene (B91316), demonstrates the profound effect of substitution on its electronic properties. The introduction of both electron-donating and electron-withdrawing groups can systematically modify the molecule's characteristics. For example, attaching methoxy (B1213986) (MeO) groups, which are typically electron-donating, can surprisingly lead to higher oxidation potentials if steric hindrance forces the group to orient perpendicular to the aromatic ring, thereby emphasizing its inductive effect over the mesomeric effect.

The table below summarizes the effect of different substituents on the first oxidation potential of dibenzo[g,p]chrysene derivatives, illustrating the principles of property tuning.

| Compound | Substituent at X position | First Oxidation Potential (Eox1 vs Fc/Fc+) [V] |

|---|---|---|

| DBC-H | Isopropyl | 0.34 |

| DBC-Me | Methyl | 0.51 |

| DBC-SMe | Methylthio | 0.41 |

Data sourced from electrochemical and spectroscopic studies on twisted dibenzo[g,p]chrysene derivatives.

This data highlights that even simple alkyl and thioether groups can significantly alter the electronic properties. Similarly, studies on dibenzo[a,e]pentalenes show that installing electron-donating or -accepting groups at the 2,7-positions allows for the adjustment of HOMO/LUMO energy levels and band gaps over a range of up to 0.6 eV. rsc.org These strategies are directly applicable to the dibenzo[b,g]phenanthrene core for designing materials with tailored optoelectronic properties for applications in organic electronics.

Synthesis of Extended π-Conjugated and Chiral Dibenzo[b,g]phenanthrene Systems

Extending the π-conjugated system of dibenzo[b,g]phenanthrene leads to the creation of larger, more complex architectures with unique properties. Two significant classes of such systems are helical aromatics (helicenes) and large ring structures (macrocycles).

Design and Preparation of Helical Aromatic Systems (e.g., Helicenes)

Helicenes are chiral molecules characterized by a screw-shaped, non-planar structure of ortho-fused aromatic rings. The dibenzo[b,g]phenanthrene core, or its isomers like benzo[c]phenanthrene, can serve as a foundational unit for constructing these fascinating chiral systems. The inherent helical twist in these molecules imparts strong chiroptical activity.

The synthesis of such systems often involves multi-step sequences. For example, a diindeno-fused 1,14-diphenyl rsc.orghelicene was prepared in a four-step sequence starting from 3,6-phenanthrenedicarboxylic acid. nih.gov Another approach involves the synthesis of a rsc.orghelicene-based chiral polymer, where a dibenzo[c,g]phenanthrene derivative is a key intermediate. biomedres.us In this synthesis, chloro-substituents at the 8 and 13 positions are replaced with alkyne groups via Sonogashira coupling, which is a critical step in extending the π-system. biomedres.us

Furthermore, the replacement of C=C units with isoelectronic B-N units has been explored to create novel BN-doped benzo[c]phenanthrenes with helical chirality. rsc.org These heteroaromatic helicenes can be synthesized in a few steps and the presence of halogen substituents allows for further functionalization through palladium-catalyzed cross-coupling reactions. rsc.org A π-extended phenanthrene-fused aza cam.ac.ukhelicenium, comprising ten fused aromatic rings, has also been synthesized, demonstrating broad absorption in the visible range and orange-red fluorescence. rsc.org

Synthesis of Macrocyclic and Oligomeric Phenanthrene-Based Architectures

Macrocyclic and oligomeric structures based on phenanthrene units represent another avenue for creating complex, functional molecular architectures. These molecules can form unique supramolecular assemblies and exhibit interesting properties for materials science.

A notable example is the synthesis of trimeric conjugated macrocycles using phenanthrene as the building block. rsc.org In one approach, a flat, triangular macrocycle was synthesized and subsequently converted into a coronal (bowl-shaped) macrocycle via a Lewis acid-catalyzed [4+2] benzannulation. This coronal macrocycle represents a segment of a nih.govnih.gov-carbon nanotube. rsc.org Such flat or nearly flat conjugated macrocycles have been shown to function as p-type organic semiconductors in solution-processed thin-film transistors. rsc.org

The general strategy for synthesizing these large structures often relies on modern cross-coupling reactions to stitch together the aromatic units. While the synthesis of macrocycles can be challenging due to the entropic penalty of forming large rings, methods such as multicomponent condensation reactions under high concentration conditions have been developed to overcome these hurdles. nih.gov Although specific examples starting from the dibenzo[b,g]phenanthrene core are less common, the principles established with phenanthrene building blocks provide a clear blueprint for the future design and synthesis of dibenzophenanthrene-based macrocycles.

Advanced Spectroscopic Characterization and Structural Elucidation of Dibenzo B,g Phenanthrene

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy offers a suite of tools to probe the molecular framework of Dibenzo(b,g)phenanthrene, from the connectivity of its atoms to its behavior in solution and its fundamental vibrational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. For complex, non-planar PAHs like this compound, NMR provides critical data on the hydrogen and carbon environments, which is fundamental to confirming its topology.

The ¹H NMR spectrum of this compound would display a series of signals in the aromatic region, with chemical shifts and coupling constants dictated by the specific electronic environment of each proton. Due to the molecule's asymmetry, each of the 14 protons is chemically distinct, leading to a complex but interpretable spectrum.

Similarly, the ¹³C NMR spectrum provides a unique signal for each of the 22 carbon atoms, confirming the molecular backbone. nih.gov The analysis of substituted phenanthrenes demonstrates that NMR is a powerful method for studying the conformational changes in sterically hindered PAHs. rsc.org While this compound is a rigid structure, subtle conformational dynamics could be probed by advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

Table 1: Expected NMR Spectroscopic Data for this compound

| Technique | Information Provided | Expected Observations |

|---|---|---|

| ¹H NMR | Proton chemical environments and connectivity | Complex multiplets in the aromatic region (approx. 7.5-9.0 ppm) |

| ¹³C NMR | Carbon skeleton framework | 22 distinct signals corresponding to each carbon atom nih.gov |

| NOESY | Spatial proximity of protons | Correlations confirming the fused ring geometry and stereochemistry |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a unique molecular fingerprint based on the vibrational modes of a molecule's chemical bonds. horiba.comnih.gov These methods are highly sensitive to the molecular structure of PAHs and are used to characterize their aromatic framework. smu.edunih.gov

For this compound, the IR and Raman spectra are expected to show characteristic bands corresponding to:

Aromatic C-H stretching vibrations: Typically observed in the 3000–3100 cm⁻¹ region.

Aromatic C=C ring stretching vibrations: A series of bands between 1400 and 1650 cm⁻¹. These are often strong in the Raman spectrum and are indicative of the fused aromatic system.

In-plane C-H bending: Occurring in the 1000–1300 cm⁻¹ range.

Out-of-plane C-H bending: Found between 650 and 900 cm⁻¹. The specific frequencies of these modes are highly diagnostic of the substitution pattern on the aromatic rings.

Raman and IR spectroscopy are complementary techniques. While IR absorption depends on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. nih.gov Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, allowing for a more complete vibrational analysis.

Table 2: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR / Raman |

| Aromatic C=C Ring Stretch | 1400 - 1650 | Raman (strong) / IR (variable) |

| Out-of-Plane C-H Bending | 650 - 900 | IR (strong) |

Electronic spectroscopy provides insight into the π-electron system of conjugated molecules like this compound. UV/Vis absorption spectroscopy measures the electronic transitions from the ground state to excited states (π→π* transitions). The resulting spectrum, characterized by wavelengths of maximum absorbance (λmax), is highly characteristic of the extent and topology of the aromatic system. Based on the related compound phenanthrene (B1679779), this compound is expected to exhibit strong absorption in the UV region. photochemcad.comaatbio.com

Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Many PAHs are highly fluorescent, and their emission spectra and quantum yields are sensitive to their molecular structure and environment. nih.gov The fluorescence spectrum of this compound would provide complementary information to its absorption profile, aiding in its identification.

Table 3: Photophysical Properties of this compound (Predicted)

| Parameter | Technique | Expected Value / Observation |

|---|---|---|

| Absorption Maxima (λmax) | UV/Vis Spectroscopy | Multiple bands in the UV region (e.g., ~250-350 nm) |

| Emission Maxima (λem) | Fluorescence Spectroscopy | Characteristic emission in the near-UV or visible range (~350-450 nm) |

Mass spectrometry (MS) is a definitive technique for determining the molecular weight of a compound. For this compound (C₂₂H₁₄), the nominal molecular weight is 278 daltons. In electron ionization MS (EI-MS), the spectrum is typically dominated by an intense molecular ion peak (M⁺˙) at m/z 278, which serves as the base peak. nih.gov Other significant peaks may include signals at m/z 279 (due to the natural abundance of ¹³C) and m/z 276 (from the loss of two hydrogen atoms). nih.gov

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula of a molecule. The calculated exact mass of this compound is 278.10955 Da. nih.gov HRMS can distinguish this formula from other potential elemental compositions with the same nominal mass, providing unambiguous confirmation of its molecular identity. mascom-bremen.de

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₄ | nih.gov |

| Nominal Mass | 278 Da | Calculated |

| Exact Mass | 278.10955 Da | nih.gov |

| Key GC-MS Peaks (m/z) | 278 (Base Peak), 279, 276 | nih.gov |

Advanced Optical and Chiroptical Spectroscopy

Beyond standard optical techniques, specialized methods are required to differentiate between closely related isomers that may possess nearly identical conventional spectra.

The analysis of complex PAH mixtures is challenging because many isomers have very similar chromatographic and conventional spectroscopic properties. Shpol'skii spectroscopy is a powerful fluorescence technique that involves dissolving the analyte in a suitable n-alkane solvent and cooling it to cryogenic temperatures (e.g., 77 K). This process locks the analyte molecules into the solvent's crystal lattice, minimizing inhomogeneous broadening and resulting in highly resolved, quasi-linear emission spectra. These sharp-line spectra serve as unique fingerprints for individual PAH isomers. nih.gov

Laser-Excited Time-Resolved Shpol'skii Spectroscopy (LETRSS) enhances this technique by using a tunable laser for selective excitation and adding a time-resolved detection component. researchgate.net This dual selectivity (in both wavelength and fluorescence lifetime) provides an exceptionally robust method for isomer-specific identification. nih.govresearchgate.net For a compound like this compound, LETRSS would be invaluable for distinguishing it from other dibenzo-PAH isomers, such as Dibenzo(a,h)anthracene or various dibenzopyrenes, even within complex environmental or biological samples. researchgate.netnih.gov

Circular Dichroism (CD) and Fluorescence-Detected Circular Dichroism (FDCD) Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiroptical properties of molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules. This compound, in its unsubstituted form, is achiral and therefore would not exhibit a CD spectrum. However, the introduction of chiral substituents or the formation of chiral aggregates can induce CD signals.

Fluorescence-Detected Circular Dichroism (FDCD) is a related technique that measures the differential emission of fluorescence from a sample excited with left- and right-circularly polarized light. FDCD can be more sensitive than traditional CD for fluorescent compounds and can provide information about the chiral environment of the fluorophore. As this compound is a fluorescent PAH, FDCD would be a suitable technique for studying its chiroptical properties if chirality were introduced.

In the absence of experimental data for a chiral derivative of this compound, theoretical calculations based on time-dependent density functional theory (TD-DFT) can predict its chiroptical properties. Such calculations for similar helical PAHs, known as helicenes, show characteristic CD and FDCD spectra with bands corresponding to π-π* electronic transitions. For a hypothetical chiral derivative of this compound, one would expect a complex spectrum with multiple positive and negative Cotton effects in the UV-Vis region.

Table 1: Predicted Chiroptical Data for a Hypothetical Chiral this compound Derivative

| Wavelength (nm) | Predicted Molar Ellipticity [θ] (deg cm²/dmol) | Transition Assignment |

| 350 | +2.5 x 10⁴ | π-π |

| 320 | -1.8 x 10⁴ | π-π |

| 290 | +4.2 x 10⁴ | π-π |

| 260 | -3.1 x 10⁴ | π-π |

| 230 | +5.5 x 10⁴ | π-π* |

| Note: This data is hypothetical and based on theoretical predictions for structurally related chiral polycyclic aromatic hydrocarbons. The sign and magnitude of the Cotton effects would depend on the specific stereochemistry of the derivative. |

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's solid-state geometry.

Based on the known structures of similar dibenzophenanthrene isomers, this compound is expected to adopt a slightly distorted, non-planar conformation in the solid state to alleviate steric strain. The degree of this distortion would be quantifiable through parameters such as the dihedral angles between the fused aromatic rings.

Table 2: Representative Crystallographic Data for a Phenanthrene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 6.18 |

| c (Å) | 9.47 |

| β (°) | 97.7 |

| Volume (ų) | 490.1 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.21 |

| Note: This data is for a representative phenanthrene derivative and is provided for illustrative purposes. The actual crystallographic parameters for this compound may differ. |

In-Situ and Real-Time Spectroscopic Monitoring of this compound Transformations

In-situ and real-time spectroscopic monitoring are crucial for understanding the kinetics and mechanisms of chemical transformations without the need for sample extraction and quenching. These techniques allow for the direct observation of reactant consumption, intermediate formation, and product generation as a reaction progresses.

Several spectroscopic methods can be employed for the real-time monitoring of reactions involving PAHs like this compound.

UV-Vis and Fluorescence Spectroscopy: The extended π-system of this compound results in characteristic absorption and fluorescence spectra. Changes in the conjugation or chemical structure during a reaction, such as oxidation or degradation, will lead to shifts in the absorption and emission maxima, as well as changes in intensity. These spectral changes can be monitored over time to track the reaction progress.

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational modes of a molecule. As this compound undergoes transformation, the changes in its molecular structure will be reflected in its Raman spectrum. This technique is particularly useful for studying reactions in solution and can provide detailed structural information about intermediates and products.

For example, the photodegradation of this compound in the presence of a catalyst could be monitored in real-time by continuously recording its fluorescence spectrum. A decrease in the characteristic fluorescence intensity of the parent compound, coupled with the potential appearance of new emission bands from degradation products, would provide kinetic data for the process.

Table 3: Hypothetical Real-Time Monitoring Data for the Photodegradation of this compound

| Time (minutes) | This compound Concentration (μM) (from Fluorescence Intensity) |

| 0 | 10.0 |

| 5 | 8.5 |

| 10 | 7.2 |

| 15 | 6.1 |

| 30 | 4.5 |

| 60 | 2.8 |

| Note: This data is hypothetical and illustrates the type of information that could be obtained from an in-situ fluorescence monitoring experiment. |

Theoretical and Computational Chemistry of Dibenzo B,g Phenanthrene

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are indispensable tools for elucidating the fundamental electronic properties and energetic behavior of molecules like Dibenzo(b,g)phenanthrene. These computational techniques allow for the prediction of molecular geometries, vibrational modes, and thermodynamic parameters, offering insights that complement experimental data.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is particularly effective for optimizing molecular geometries and calculating vibrational frequencies.

For a molecule such as this compound, a DFT calculation would begin with an initial guess of the molecular geometry. The calculation then systematically alters the positions of the atoms to find the arrangement with the lowest possible energy, which corresponds to the optimized geometry. This process provides precise information on bond lengths and angles. For instance, studies on the related molecule phenanthrene (B1679779) have shown that DFT methods can accurately predict its planar structure and the variations in carbon-carbon bond lengths. researchgate.net

Once the optimized geometry is determined, the same DFT framework can be used to calculate the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the various vibrational modes of the molecule, such as C-H stretching and ring deformations. These calculated frequencies are valuable for interpreting experimental infrared (IR) and Raman spectra. uludag.edu.tr Studies on phenanthrene have demonstrated that DFT calculations, when appropriately scaled, can reproduce experimental vibrational spectra with good accuracy. researchgate.net

Table 1: Illustrative Optimized Geometry Parameters for a Polycyclic Aromatic Hydrocarbon (Phenanthrene) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.37 | |

| C2-C3 | 1.41 | |

| C1-C10b-C10a | 120.1 | |

| H1-C1-C2 | 120.5 |

Note: This data is for phenanthrene and serves as an example of the output from a DFT geometry optimization.

Ab Initio and Hybrid Computational Methods for Enthalpy and Thermodynamic Parameter Calculation

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data in the theoretical model. These methods, along with hybrid methods that combine aspects of ab initio and DFT, are employed for the accurate calculation of enthalpies and other thermodynamic parameters.

The enthalpy of formation, a key thermodynamic property, can be calculated using high-level ab initio methods like coupled-cluster theory or composite methods such as the Gaussian-n (Gn) theories. rsc.org These calculations are computationally intensive but can provide highly accurate results. For a molecule like this compound, the enthalpy of formation provides a measure of its stability. While specific ab initio calculations for this compound are not readily found, estimated thermodynamic properties for a range of PAHs, including this compound, have been calculated using the Benson group additivity method, which relies on empirical data. nist.gov

Other thermodynamic parameters such as entropy and heat capacity can also be computed from the vibrational frequencies obtained from quantum chemical calculations. researchgate.net These parameters are crucial for understanding the behavior of the molecule at different temperatures.

Table 2: Estimated Standard Thermodynamic Properties for this compound at 298.15 K (Benson Method)

| Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°) | 335.5 | kJ/mol |

| Standard Entropy (S°) | 319.0 | J/(mol·K) |

| Heat Capacity (Cp) | 309.5 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 304.3 | kJ/mol |

Source: Adapted from "Standard Chemical Thermodynamic Properties of Polycyclic Aromatic Hydrocarbons and Their Isomer Groups I. Benzene (B151609) Series". nist.gov These are estimated values and not from direct ab initio calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Characteristics)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's electronic excitability and kinetic stability. nankai.edu.cn

For this compound, a computational analysis would reveal the spatial distribution and energies of these orbitals. In many PAHs, the HOMO and LUMO are delocalized π-orbitals extending over the aromatic rings. A smaller HOMO-LUMO gap generally suggests that the molecule will be more reactive and can be more easily excited electronically, which influences its absorption and emission of light. nankai.edu.cn Computational studies on phenanthrene and its derivatives have shown how modifications to the molecular structure can tune the HOMO-LUMO gap and, consequently, the electronic properties. researchgate.net

Table 3: Illustrative HOMO-LUMO Energies and Gap for a Polycyclic Aromatic Hydrocarbon

| Molecular Orbital | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -2.20 |

| HOMO-LUMO Gap | 3.60 |

Note: These are representative values for a PAH and are not specific to this compound.

Aromaticity and Electron Delocalization Studies

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability and unique reactivity of certain cyclic molecules with delocalized π-electrons. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) and Related Aromaticity Descriptors

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a molecule. github.io It involves placing a "ghost" atom, typically at the center of a ring, and calculating the magnetic shielding at that point. A negative NICS value is indicative of a diamagnetic ring current, which is a hallmark of aromaticity. Conversely, a positive NICS value suggests a paramagnetic ring current, characteristic of anti-aromaticity.

For a polycyclic system like this compound, NICS calculations would be performed for each individual ring to assess its local aromaticity. This can reveal which parts of the molecule are more aromatic than others. Studies on phenanthrene have shown that the terminal rings exhibit a higher degree of aromaticity compared to the central ring, which is consistent with Clar's rule of aromatic sextets. frontiersin.org

Computational Analysis of π-Electron Current Densities

A more detailed picture of electron delocalization can be obtained by calculating the π-electron current densities. These calculations visualize the flow of electrons within the molecule in the presence of an external magnetic field. Aromatic molecules exhibit a diatropic ring current, where the π-electrons circulate around the periphery of the ring system. sbq.org.br

The analysis of π-electron current densities can provide a visual representation of the aromatic character of different rings within this compound and can help to understand the pathways of electron delocalization. For related molecules like anthracene (B1667546) and phenanthrene, these calculations have provided valuable insights into their differing stabilities and electronic properties. frontiersin.orgsbq.org.br

Reaction Mechanism Modeling and Energy Landscape Analysis

Computational chemistry offers powerful tools to elucidate the complex reaction mechanisms involving this compound. Through the application of quantum mechanical calculations, it is possible to map out the potential energy surface for various reactions, identifying the most probable pathways.

Characterization of Transition States and Activation Energy Barriers

The study of chemical reactions at a molecular level hinges on the characterization of transition states and the calculation of activation energy barriers. For this compound, density functional theory (DFT) methods, such as B3LYP and M06-2X, are well-suited for locating the geometry of transition states for reactions like oxidation, reduction, and cycloaddition. icm.edu.plmdpi.com

The activation energy, which is the energy difference between the reactants and the transition state, dictates the rate of a reaction. By calculating these barriers, chemists can predict the feasibility of a reaction under specific conditions. For instance, the ozonolysis of phenanthrene, a related PAH, has been computationally studied to determine the activation energies for the formation of primary ozonide intermediates. icm.edu.pl A similar approach could be applied to this compound to understand its atmospheric degradation pathways.

Table 1: Hypothetical Activation Energies for Electrophilic Aromatic Substitution on this compound

| Position of Substitution | Reaction | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| C1 | Nitration | B3LYP | 6-31G(d) | 18.5 |

| C4 | Halogenation (Br+) | M06-2X | 6-311+G(d,p) | 15.2 |

| C8 | Sulfonation | B3LYP | 6-31G(d) | 22.1 |

| C11 | Acylation | M06-2X | 6-311+G(d,p) | 20.8 |

Note: The data in this table is illustrative and based on typical values for PAHs. Specific calculations for this compound are required for accurate values.

Computational Simulation of Homogeneous and Heterogeneous Reaction Pathways

Computational models can simulate reaction pathways in both homogeneous (gas-phase) and heterogeneous (e.g., on a catalytic surface) environments. Gas-phase reactions of PAHs are crucial in understanding combustion processes and interstellar chemistry. nih.govresearchgate.net For this compound, computational studies could explore its formation mechanisms from smaller aromatic precursors or its role in soot formation. rsc.orgrsc.org

Heterogeneous catalysis is vital in the synthesis and functionalization of PAHs. DFT calculations can model the adsorption of this compound on catalyst surfaces like platinum or palladium, elucidating the mechanism of reactions such as hydrogenation or cross-coupling. These simulations provide insights into the active sites of the catalyst and the orientation of the molecule, which are critical for designing efficient catalytic processes.

Predictive Computational Spectroscopy

Computational spectroscopy is an indispensable tool for interpreting experimental spectra and predicting the spectroscopic properties of novel molecules.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to calculate the excited states of molecules and predict their electronic absorption spectra (UV-Vis). mdpi.comekb.eg By applying TD-DFT, one can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For this compound, TD-DFT calculations can predict its characteristic UV-Vis spectrum, aiding in its identification and quantification in complex mixtures. nih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 -> S1 | 3.10 | 400 | 0.05 |

| S0 -> S2 | 3.54 | 350 | 0.21 |

| S0 -> S3 | 3.98 | 311 | 0.85 |

| S0 -> S4 | 4.25 | 292 | 1.20 |

Note: This data is hypothetical and serves as an example of what a TD-DFT calculation might yield. The values are dependent on the chosen computational level of theory.

Simulation of Vibrational, NMR, and Chiroptical Spectra

Computational methods can also predict other types of spectra.

Vibrational Spectra (IR and Raman): DFT calculations of harmonic vibrational frequencies can produce theoretical infrared (IR) and Raman spectra. arxiv.org These simulated spectra are invaluable for assigning the vibrational modes observed in experimental spectra of this compound. nih.gov

NMR Spectra: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of DFT. By calculating the magnetic shielding tensors, one can obtain theoretical NMR spectra that can aid in the structural elucidation of this compound and its derivatives. researchgate.net

Chiroptical Spectra: For chiral derivatives of this compound, computational methods can predict chiroptical properties such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD). These techniques are essential for determining the absolute configuration of chiral molecules.

Molecular Dynamics Simulations and Conformational Analysis

While this compound is a relatively rigid molecule, it possesses some degree of flexibility. Molecular dynamics (MD) simulations can be employed to study the conformational landscape and dynamics of this compound and its derivatives, particularly those with flexible substituents. nih.gov

Investigation of Hindered Rotation and Stereochemical Dynamics

A comprehensive review of scientific literature reveals a notable absence of specific theoretical or computational investigations into the hindered rotation and stereochemical dynamics of this compound. This specific isomer of the dibenzophenanthrene family has not been the direct subject of published research in this area.

In broader studies of non-planar polycyclic aromatic hydrocarbons (PAHs), hindered rotation and dynamic stereochemistry are recognized as critical factors influencing their physical, chemical, and biological properties. For example, contorted PAHs can exhibit unique self-assembly characteristics due to their non-planar structures. The strain energy within these molecules, often concentrated in what is known as the "bay region," dictates their deviation from planarity. This deviation can lead to the existence of different conformers and potential barriers to rotation around certain bonds.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these phenomena. Theoretical calculations can predict the rotational energy barriers between different conformers, identify the most stable geometries, and simulate the dynamic behavior of the molecule at various temperatures. However, such specific computational data for this compound is not currently available in the public domain.

Modeling of Intermolecular Interactions (e.g., Host-Guest Complexation, Adsorption)

Similar to the topic of stereochemical dynamics, there is a significant lack of research specifically modeling the intermolecular interactions of this compound. This includes both host-guest complexation and adsorption phenomena.

The study of intermolecular interactions is crucial for understanding how PAHs interact with other molecules and surfaces in various environments. Host-guest chemistry, for instance, explores the encapsulation of one molecule (the guest) within another (the host). This has applications in areas such as drug delivery, sensing, and catalysis. Computational modeling can predict the binding affinities and geometries of such complexes.

Adsorption studies, on the other hand, investigate the interaction of molecules with surfaces. For PAHs, this is relevant to their environmental fate and transport, as well as their potential applications in materials science, such as in organic electronics. Theoretical studies can model the adsorption energies and preferred binding sites of PAHs on different substrates.

While computational studies have been performed on the host-guest chemistry and adsorption of other PAHs, including the parent compound phenanthrene, specific models and data for this compound are not present in the current scientific literature. The unique topology and electronic structure of this isomer would necessitate dedicated computational studies to understand its specific interaction behaviors.

Data on this compound

Due to the lack of specific research on the theoretical and computational chemistry of this compound, no data tables for hindered rotation barriers, stereochemical dynamics, host-guest binding energies, or adsorption energies can be provided.

Reactivity Mechanisms and Chemical Transformations of Dibenzo B,g Phenanthrene

Electrophilic Aromatic Substitution: Mechanisms and Positional Reactivity

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. In the case of complex PAHs like Dibenzo(b,g)phenanthrene, the site of electrophilic attack is determined by the relative stability of the resulting carbocation intermediate, often referred to as a sigma complex or arenium ion.

Studies on the electrophilic substitution of Benzo[g]chrysene (an alternative name for this compound) have shown distinct regioselectivity. For the parent, unsubstituted molecule, protonation, nitration, and benzoylation all preferentially occur at the C-10 position. nih.gov This indicates that the carbocation intermediate formed by attack at this site is the most stabilized.

However, the presence of substituents on the aromatic framework can alter this positional reactivity. For instance, when a methoxy (B1213986) (-OCH3) or hydroxyl (-OH) group is present at the C-12 position, the site of electrophilic attack shifts to the C-11 position. nih.gov This is due to the strong electron-donating and resonance-stabilizing effect of these substituents, which preferentially stabilizes the adjacent C-11 carbocation.

Quantitative Structure-Reactivity Relationships

Quantitative structure-activity relationship (QSAR) models are valuable tools for predicting the chemical reactivity and biological activity of compounds based on their molecular structure. For PAHs, descriptors such as the energy of the highest occupied molecular orbital (E-HOMO), the energy of the lowest unoccupied molecular orbital (E-LUMO), and the energy gap between them (GAP) are crucial. researchgate.net

A QSAR study of 67 different PAHs identified Benzo[b]chrysene as a potentially phototoxic compound. researchgate.net Phototoxicity in PAHs is often linked to a small energy gap between the HOMO and LUMO. researchgate.net Another QSAR study focusing on the biocatalytic oxidation of PAHs identified several key factors influencing their specific activity: the most positive net atomic charges on a hydrogen atom, the largest negative atomic charge on a carbon atom, the dipole moment, E-HOMO, and the square of the HOMO-LUMO gap. researchgate.net Generally, a higher E-HOMO value leads to an increase in specific activity, while larger negative charges on carbon and a larger HOMO-LUMO gap tend to slow the reaction. researchgate.net

The table below summarizes key molecular descriptors used in QSAR studies for predicting PAH reactivity.

| Descriptor | Description | Influence on Reactivity |

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Higher values often correlate with increased reactivity towards electrophiles and oxidation. researchgate.net |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values can indicate a higher propensity for reduction. |

| GAP (E-HOMO - E-LUMO) | The energy difference between HOMO and LUMO | A smaller gap is often associated with higher reactivity and potential phototoxicity. researchgate.net |

| q(H)+ | Most positive net atomic charge on a hydrogen atom | Higher values can lead to increased specific activity in biocatalytic oxidation. researchgate.net |

| q(C)- | Largest negative atomic charge on a carbon atom | Larger values tend to slow down biocatalytic oxidation. researchgate.net |

| Dipole Moment (μ) | A measure of the molecule's overall polarity | Increasing values can lead to an increase in specific activity in biocatalytic oxidation. researchgate.net |

Impact of Molecular Non-Planarity on Reaction Pathways

The structure of this compound, like other higher PAHs, can exhibit non-planarity due to steric hindrance between hydrogen atoms in its "bay" or "fjord" regions. This deviation from a flat structure can significantly impact its reactivity. nist.govactapress.com

Distortion from planarity can destabilize the ground state of the molecule by reducing the effectiveness of π-orbital overlap. smolecule.com This ground-state destabilization can, in turn, lead to enhanced reactivity in certain reactions, as less energy is required to reach the transition state. smolecule.comnih.gov For example, studies on related non-planar PAHs like helicenes have shown that they are more reactive towards electrophilic substitution than their planar counterparts. smolecule.comnih.gov

Photoelectron spectroscopy studies of sterically overcrowded, non-planar aromatic hydrocarbons, including Benzo[b]chrysene, have provided experimental data on their electronic structures, which are influenced by this non-planarity. nist.gov Furthermore, research on the highly twisted Dibenzo[g,p]chrysene (B91316) has demonstrated that substituents can dramatically alter the torsion angles of the molecule, thereby influencing its electronic and electrochemical properties. researchgate.netbeilstein-journals.org While electron-donating groups might be expected to increase reactivity, their effect can be diminished if steric hindrance forces them into a conformation that is perpendicular to the aromatic ring, preventing effective electronic conjugation. researchgate.netbeilstein-journals.org

Oxidative Transformation Pathways

This compound is susceptible to oxidative transformations through various chemical, photochemical, and biological processes. These reactions are environmentally significant as they can lead to the formation of more polar and often more toxic derivatives. smolecule.com

Reactions with Atmospheric Oxidants (e.g., Ozone, Nitrogen Oxides)

In the atmosphere, PAHs can react with oxidants like ozone (O3), hydroxyl radicals (•OH), and nitrate (B79036) radicals (NO3•). The ozonolysis of Benzo[g]chrysene in an inert solvent has been shown to proceed via attack at the bond with the lowest bond-localisation energy. rsc.org This results in the scission of the molecule and the formation of acidic products after oxidative workup of the intermediate ozonide. rsc.org

Comparative studies on the ozonation of chrysene (B1668918), a structural component of this compound, have determined the kinetics of this reaction. The second-order rate constant for the reaction of chrysene with ozone was found to be (6.9 ± 0.6) × 10⁻¹⁸ cm³ per molecule per second. rsc.org The reaction of PAHs with ozone is an electrophilic attack, and the rate is influenced by the electron density of the specific bonds within the molecule. researchgate.net

Photochemical Oxidation Mechanisms

Exposure to ultraviolet (UV) light can induce photochemical reactions in this compound. These photo-activated processes can involve free radical reactions that lead to oxidation and the formation of more polar metabolites. smolecule.com QSAR studies have predicted that this compound is potentially phototoxic, a characteristic linked to the molecule's ability to absorb UV light and subsequently generate reactive oxygen species (ROS). researchgate.net The process often begins with photosensitization, followed by photomodification (like photooxidation) of the PAH into more toxic substances. oup.com

Catalytic and Biocatalytic Oxidation Processes

The oxidation of this compound can be facilitated by both chemical catalysts and biological systems. Advanced oxidation processes, sometimes employing catalysts like cobalt or titanium, are used to degrade PAHs in aqueous solutions. researchgate.net

In biological systems, PAHs are metabolized by enzymes, primarily cytochrome P450 monooxygenases, to form reactive intermediates like epoxides and dihydrodiols. smolecule.com These enzymatic reactions are a key part of the mechanism by which PAHs exert carcinogenic effects. ontosight.ai

Specifically, the trans-11,12-dihydrodiol of Benzo[g]chrysene has been shown to be a substrate for oxidation by the human aldo-keto reductase (AKR) isoform AKR1B10. nih.gov This enzyme catalyzes the oxidation of the dihydrodiol to form reactive and redox-active o-quinones, which can cause oxidative DNA damage. nih.gov The catalytic efficiency (kcat/Km) of AKR1B10 for this reaction highlights its potential role in the metabolic activation of this PAH. nih.gov Laccase enzymes, from fungi like Polyporus sp., have also been shown to oxidize chrysene, suggesting a potential pathway for the degradation of the chrysene moiety within this compound. researchgate.net

Reduction and Hydrogenation Mechanisms

The reduction of the aromatic system in PAHs like this compound is a thermodynamically favorable but kinetically slow process due to the stability of the aromatic rings. youtube.com Overcoming this kinetic barrier typically requires harsh conditions, such as high pressure and temperature, in conjunction with a catalyst. youtube.com

The choice of catalyst and reaction conditions significantly influences the extent and selectivity of the hydrogenation. Common catalysts include noble metals like platinum (as Adams' catalyst, PtO₂), palladium, and rhodium supported on matrices like carbon, as well as Raney nickel. rsc.org The reduction of (hetero)arene rings is most frequently achieved through heterogeneous hydrogenation with these traditional catalysts. rsc.org Pre-reduction of catalysts can significantly enhance their activity, leading to a higher yield of deeply hydrogenated products. mdpi.com For instance, studies on phenanthrene (B1679779) have shown that using pre-reduced catalysts based on chrysotile modified with nickel and titanium increases the yield of partially and fully hydrogenated products. mdpi.com

Alternative reduction methods, such as dissolving metal reductions (e.g., the Birch reduction), can also be employed. rsc.orgtgc.ac.in The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, typically reduces one of the aromatic rings to a non-conjugated diene. youtube.com The regioselectivity of this reduction is influenced by the electronic properties of substituents on the aromatic ring. youtube.com

Table 1: Overview of Hydrogenation Conditions for Polycyclic Aromatic Hydrocarbons

| Catalyst System | Pressure (atm) | Temperature (°C) | Typical Products | Reference |

|---|---|---|---|---|

| Nickel (Ni) | ~100 | ~150 | Fully saturated (perhydro) derivatives | youtube.com |

| Platinum Oxide (PtO₂) | Ambient to high | Ambient to high | Partially or fully saturated rings | rsc.org |

| Rhodium on Carbon (Rh/C) | Ambient to high | Ambient to 70 | Partially or fully saturated rings | rsc.org |

This table presents general conditions for PAH hydrogenation, as specific data for this compound is limited. The conditions are based on studies of analogous compounds like benzene (B151609) and phenanthrene.

Derivatization Reactions for Specific Chemical and Analytical Purposes

Derivatization is the chemical modification of a compound to produce a new substance with properties suitable for a specific purpose, such as enhanced detectability for analysis or altered chemical reactivity. researchgate.net For this compound, these reactions are crucial for creating standards for analytical quantification and for probing its biological and chemical reactivity.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another without changing the carbon skeleton. tgc.ac.injournalspress.com This process can involve reactions like substitution, addition, elimination, oxidation, or reduction. journalspress.com For a molecule like this compound, which lacks functional groups in its native state, the initial step is typically functional group addition, often through electrophilic aromatic substitution.

Plausible FGI pathways for this compound could include:

Nitration followed by Reduction: Introduction of a nitro group (-NO₂) onto the aromatic ring via nitrating agents (e.g., HNO₃/H₂SO₄). The nitro group can then be reduced to an amino group (-NH₂) using various reducing agents such as H₂/Pd, Sn/HCl, or iron powder. researchgate.net This amino group serves as a versatile handle for further transformations.

Halogenation and Subsequent Reactions: Halogens (e.g., Br, Cl) can be introduced via electrophilic halogenation. The resulting aryl halide can participate in a wide range of cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon or carbon-heteroatom bonds. It can also be converted to an organometallic reagent (e.g., Grignard or organolithium) for reaction with electrophiles.

Acylation and Subsequent Modification: A Friedel-Crafts acylation can introduce a ketone. This ketone can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions, or it can be reduced completely to an alkyl group via methods like the Wolff-Kishner or Clemmensen reduction.

These interconversions are essential for synthesizing specific metabolites, creating fluorescent tags for bioimaging, or developing targeted inhibitors for biological pathways. For example, the synthesis of complex heterocyclic structures like dibenzo[f,h]cinnoline can be achieved from a functionalized phenanthrene precursor, demonstrating a sequence of FGIs including nitration, reduction to an amine, diazotization, and cyclization. researchgate.net

Table 2: Examples of Plausible Functional Group Interconversions for Aromatic Systems

| Initial Functional Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -H (Aromatic C-H) | HNO₃, H₂SO₄ | -NO₂ | Electrophilic Substitution |

| -NO₂ | H₂, Pd/C | -NH₂ | Reduction |

| -H (Aromatic C-H) | Br₂, FeBr₃ | -Br | Electrophilic Substitution |

| -Br | Mg, THF | -MgBr | Organometallic Formation |

| -C(O)R (Ketone) | NH₂NH₂, KOH | -CH₂R | Reduction (Wolff-Kishner) |

Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a chemical or biological system. nih.govscience.gov By replacing an atom in a molecule with one of its heavier, stable isotopes (e.g., ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can follow the fate of the labeled compound using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

For studying the reactivity of this compound, isotopic labeling serves several key purposes:

Elucidating Reaction Mechanisms: By strategically placing labels, one can determine which bonds are broken and formed during a reaction. For example, in a hydrogenation reaction, using deuterium (B1214612) gas (D₂) instead of H₂ would reveal the sites of addition on the aromatic ring. Similarly, performing a reduction in a deuterated solvent can help determine if the solvent acts as a proton (or deuteron) source. nih.gov A study on the reduction of 9-bromophenanthrene (B47481) with tetrahydroxydiboron (B82485) (B₂(OH)₄) showed that when the deuterated analogue B₂(OD)₄ was used, significant incorporation of deuterium into the phenanthrene product occurred, providing insight into the reaction mechanism. nih.gov

Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry. nih.gov A known amount of a labeled version of this compound or its metabolite can be added to a sample. Since the labeled standard has nearly identical chemical and physical properties to the unlabeled analyte but a different mass, it can be used to accurately quantify the analyte's concentration by correcting for sample loss during preparation and analysis. nih.gov

Metabolic and Environmental Fate Studies: Labeled this compound can be introduced into biological or environmental systems to trace its uptake, metabolic transformation, and degradation pathways. researchgate.net Analysis of the resulting products helps identify metabolites and understand the processes by which the compound is broken down or bioactivated. nih.gov

The synthesis of isotopically labeled this compound would involve using labeled starting materials or reagents in a synthetic sequence leading to the final product.

Table 3: Common Isotopes and Their Application in Mechanistic Studies

| Isotope | Natural Abundance (%) | Analytical Technique(s) | Application |

|---|---|---|---|

| ²H (Deuterium) | 0.015 | Mass Spectrometry, NMR | Tracing hydrogen/proton transfer, solvent kinetic isotope effects |

| ¹³C | 1.1 | Mass Spectrometry, NMR | Tracing carbon backbones, metabolic flux analysis |

| ¹⁵N | 0.37 | Mass Spectrometry, NMR | Elucidating pathways of nitrogen-containing derivatives |

Environmental Occurrence, Distribution, and Mechanistic Fate of Dibenzo B,g Phenanthrene

Environmental Sources and Emission Profiles

The presence of Dibenzo(b,g)phenanthrene in the environment is predominantly linked to the incomplete combustion of organic materials. Both human activities and natural processes contribute to its release into various environmental compartments.

The primary anthropogenic sources of this compound, like other PAHs, stem from the incomplete combustion of fossil fuels and biomass. ca.govdcceew.gov.au Industrial processes are a significant contributor, with emissions originating from petroleum refineries, coal-tar production plants, coking plants, and facilities involved in the manufacturing of aluminum. dcceew.gov.au Power generation through the combustion of coal and waste materials, such as tires, in atmospheric fluidized bed combustion (AFBC) reactors also releases a variety of PAHs, including dibenzo-isomers. acs.org

Domestic activities also play a role in the emission of this compound. Residential wood combustion, in both stoves and fireplaces, is a known source of a wide array of PAHs. mdpi.com The composition and quantity of PAHs emitted can be influenced by factors such as the type of wood, combustion temperature, and the design of the burning appliance. mdpi.com

The following table provides a summary of major anthropogenic sources of PAHs, which are expected to include this compound.

| Source Category | Specific Examples |

| Industrial Processes | Coal coking, petroleum refining, aluminum production |

| Power Generation | Coal-fired power plants, waste incineration |

| Mobile Sources | Diesel and gasoline vehicle exhaust |

| Domestic Activities | Residential wood burning, charcoal grilling of food |

This table is based on general knowledge of PAH sources.

Natural processes also contribute to the environmental load of this compound. Forest and bush fires are significant natural sources of PAHs, releasing them into the atmosphere through the combustion of biomass. dcceew.gov.au Volcanic eruptions are another natural pyrogenic source that can emit PAHs. dcceew.gov.au

Furthermore, PAHs are naturally present in fossil fuels such as crude oil and coal. nih.gov Geological processes can lead to the release of these compounds into the environment.

Environmental Compartmentalization and Transport Processes

Due to its physicochemical properties, this compound exhibits specific behaviors in different environmental compartments, governing its transport and ultimate fate.

Once emitted into the atmosphere, high molecular weight PAHs like this compound predominantly adsorb to particulate matter. bohrium.comepa.gov This association with airborne particles allows for long-range atmospheric transport, far from the original emission source. ubbcluj.ro The distribution of PAHs between the gas and particulate phases is dependent on their volatility, with less volatile, higher molecular weight compounds being more associated with particles.

Atmospheric deposition, including both wet and dry processes, is a primary mechanism by which this compound is transferred from the atmosphere to terrestrial and aquatic ecosystems. epa.govnih.gov Wet deposition involves the removal of PAHs from the atmosphere by precipitation, while dry deposition refers to the settling of particle-bound PAHs. epa.gov

In aquatic environments, the low water solubility and high hydrophobicity of this compound lead to its strong partitioning from the water column to sediments. nih.gov The sorption of PAHs to sediments is a critical process controlling their bioavailability and persistence in aquatic systems.

The organic carbon content of sediments is a key factor influencing the sorption of PAHs. nih.gov Black carbon (BC), a residue from the incomplete combustion of biomass and fossil fuels, is a particularly effective sorbent for PAHs in sediments. nih.govnih.govacs.org The strong sorption to black carbon can lead to elevated distribution ratios, slower desorption rates, and reduced bioavailability of these compounds. nih.gov Studies on phenanthrene (B1679779), a smaller PAH, have shown that at low aqueous concentrations, black carbon can be the most important sorbent constituent in sediments. nih.gov

The following table illustrates the general relationship between PAH molecular weight and their partitioning behavior in aquatic systems.

| PAH Molecular Weight | Aqueous Solubility | Affinity for Sediments | Dominant Fate Process |

| Low | Higher | Lower | Volatilization, Dissolution |

| High (e.g., this compound) | Lower | Higher | Sorption to sediments |

This table presents a generalized trend for PAHs.

In terrestrial environments, this compound exhibits limited mobility in soil. nih.gov Its strong tendency to sorb to soil organic matter and other soil components significantly retards its movement through the soil profile. nih.gov This strong sorption is a key factor in the long-term retention and accumulation of high molecular weight PAHs in the upper soil layers.

The mobility of PAHs in soil is inversely related to their octanol-water partition coefficient (Kow) and organic carbon-water (B12546825) partition coefficient (Koc). nih.gov As a high molecular weight PAH, this compound is expected to have a high Koc value, indicating a strong preference for sorption to soil organic matter over remaining in the soil water phase. Consequently, the potential for this compound to leach into groundwater is generally considered to be low. nih.gov

Studies on other high molecular weight PAHs have demonstrated that their translocation from the surface layer of soil is minimal, with the majority being retained in the top few centimeters. nih.gov Long-term accumulation in surface soils can, however, lead to high concentrations in these environments, particularly in areas with significant historical or ongoing PAH inputs.

Environmental Transformation and Degradation Processes

The environmental persistence of this compound is determined by a combination of physical, chemical, and biological processes that can lead to its transformation and degradation.

Photodegradation under Natural Light Conditions

It is anticipated that this compound, like other PAHs, undergoes photodegradation upon exposure to natural sunlight. This process involves the absorption of solar radiation, leading to the excitation of the molecule and subsequent chemical reactions. These reactions can include photooxidation, which may result in the formation of various oxygenated derivatives such as quinones. The rate and extent of photodegradation are influenced by factors such as light intensity, the presence of photosensitizers in the environmental matrix (e.g., humic substances), and the physical state of the compound (e.g., adsorbed to particles versus dissolved in water).

Microbial Biodegradation Pathways and Bioremediation Principles

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. While specific microbial pathways for this compound have not been documented, it is expected that certain bacteria and fungi possess the enzymatic machinery to break down this complex molecule. The initial step in bacterial degradation of high molecular weight PAHs typically involves dioxygenase enzymes, which introduce hydroxyl groups to the aromatic rings, making them more susceptible to cleavage. Fungi, on the other hand, often employ extracellular lignolytic enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, which have a broader substrate specificity and can initiate the degradation of complex PAHs.

Bioremediation strategies for sites contaminated with compounds like this compound would likely focus on stimulating the activity of indigenous PAH-degrading microorganisms (biostimulation) or introducing specialized microbial consortia (bioaugmentation).

Abiotic Chemical Degradation Mechanisms in Environmental Matrices

In addition to photodegradation, this compound may be subject to abiotic chemical degradation in various environmental compartments. Oxidation reactions with chemical oxidants present in soil and water, such as hydroxyl radicals (•OH), can contribute to its transformation. The presence of minerals and metal oxides in soil and sediment can also catalyze degradation reactions. The specific degradation products resulting from these abiotic processes would depend on the reaction conditions and the composition of the environmental matrix.

Bioaccumulation and Biotransformation in Environmental Organisms (Ecological Perspectives)

The lipophilic nature of this compound suggests a potential for bioaccumulation in the tissues of environmental organisms. Organisms can take up this compound from contaminated water, sediment, and through their diet. The extent of bioaccumulation is determined by the balance between the rates of uptake, depuration, and metabolic transformation (biotransformation).

Once absorbed, organisms can metabolize this compound through enzymatic systems, such as the cytochrome P450 monooxygenases. This biotransformation process generally aims to increase the water solubility of the compound to facilitate its excretion. The metabolic pathways are expected to involve the formation of hydroxylated metabolites, which can then be conjugated with molecules like glutathione, sulfates, or glucuronic acid. While biotransformation is a detoxification mechanism, some intermediate metabolites of PAHs can be more toxic or carcinogenic than the parent compound. The specific metabolites of this compound and their toxicological significance in ecological receptors remain an area for future investigation.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical step to isolate Dibenzo(b,g)phenanthrene from interfering matrix components and to concentrate it to levels amenable to instrumental analysis. The choice of technique depends on the specific characteristics of the environmental matrix, such as soil, sediment, water, or air.

Extraction Methodologies

Several advanced extraction techniques have been developed to improve efficiency, reduce solvent consumption, and shorten extraction times compared to traditional methods like Soxhlet extraction. thermofisher.comanaliticaweb.com.br These modern methods leverage elevated temperatures and pressures or microwave energy to enhance the extraction process. thermofisher.comanaliticaweb.com.br

Accelerated Solvent Extraction (ASE) , also known as Pressurized Fluid Extraction (PFE), utilizes organic solvents at elevated temperatures and pressures to increase the speed and efficiency of the extraction process. thermofisher.comanaliticaweb.com.br This technique has been successfully applied to the extraction of polycyclic aromatic hydrocarbons (PAHs), including this compound, from solid samples like soil and sediment. analiticaweb.com.br The use of high pressure keeps the solvents in a liquid state above their boiling points, leading to improved analyte solubility and desorption from the sample matrix. analiticaweb.com.br ASE significantly reduces solvent consumption and extraction time compared to conventional methods. thermofisher.com

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov Supercritical fluids exhibit properties of both liquids and gases, allowing for efficient penetration into the sample matrix and effective dissolution of nonpolar compounds like this compound. nih.gov The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, providing a degree of selectivity. nih.gov The addition of a small amount of an organic solvent (modifier), such as methanol, can enhance the extraction efficiency for more polar analytes. nih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample mixture, accelerating the extraction process. scielo.org.mxnih.gov The direct interaction of microwaves with the solvent molecules leads to rapid heating, increased pressure within the extraction vessel, and enhanced desorption of analytes from the matrix. scielo.org.mx Key parameters that influence MAE efficiency include the choice of solvent, temperature, extraction time, and the nature of the sample matrix. scielo.org.mx

Solid-Phase Microextraction (SPME) is a solvent-free, equilibrium-based sampling and extraction technique. nih.gov A fused silica fiber coated with a stationary phase is exposed to the sample (either directly immersed in a liquid or in the headspace above a solid or liquid sample). Analytes partition from the sample matrix into the fiber coating. nih.gov After a defined extraction time, the fiber is withdrawn and transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov SPME is particularly useful for the analysis of PAHs in aqueous samples. nih.gov

Interactive Table: Comparison of Extraction Methodologies for PAHs